Direct Head-to-Head Comparison with NU1025: 8-Fold Superior Enzyme Affinity and 5-Fold Higher Potentiating Efficiency
In a direct head-to-head evaluation across 12 human tumor cell lines, NU1085 (Ki = 6 nM) demonstrated an 8-fold higher affinity for PARP compared to NU1025 (Ki = 48 nM) [1]. Functionally, 10 μM NU1085 achieved potentiation of growth inhibition and cytotoxicity equivalent to that observed with 50 μM NU1025, representing a 5-fold reduction in the required concentration [1]. Furthermore, NU1085 alone exhibited 3-fold greater intrinsic cytotoxicity, with LC50 values ranging from 83 to 94 μM, in contrast to NU1025 which showed minimal single-agent cytotoxicity (LC50 > 900 μM) [1].
| Evidence Dimension | PARP enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | NU1025: 48 nM |
| Quantified Difference | 8-fold lower Ki (higher affinity) |
| Conditions | Enzymatic assay using isolated PARP protein |
Why This Matters
For researchers designing chemosensitization experiments, NU1085 requires 5-fold lower concentration to achieve the same functional effect as NU1025, reducing potential off-target effects and compound consumption.
- [1] Delaney, C. A.; Wang, L. Z.; Kyle, S.; White, A. W.; Calvert, A. H.; Curtin, N. J.; Newell, D. R. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines. Clin. Cancer Res. 2000, 6, 2860-2867. View Source
